WAY-658675

Description

Properties

IUPAC Name |

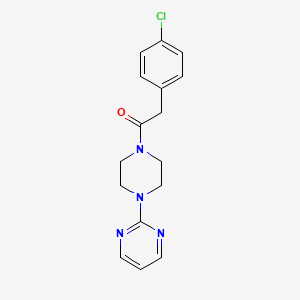

2-(4-chlorophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O/c17-14-4-2-13(3-5-14)12-15(22)20-8-10-21(11-9-20)16-18-6-1-7-19-16/h1-7H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKTTXQXYKXKQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WAY-600: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-600 is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It effectively blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the suppression of critical signaling pathways that drive tumor cell growth, proliferation, and survival. This document provides an in-depth technical overview of the mechanism of action of WAY-600 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

WAY-600 exerts its anti-cancer effects by directly targeting the kinase domain of mTOR, a serine/threonine kinase that is a central regulator of cellular metabolism and growth. Unlike first-generation mTOR inhibitors such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1 allosterically, WAY-600 is an ATP-competitive inhibitor that blocks the catalytic activity of mTOR in both of its distinct complexes: mTORC1 and mTORC2[1][2].

This dual inhibition is critical, as it not only blocks the well-known mTORC1-mediated downstream signaling responsible for protein synthesis and cell cycle progression but also abrogates the pro-survival signals mediated by mTORC2, primarily through the phosphorylation of AKT at serine 473 (S473)[1][3]. By inhibiting both complexes, WAY-600 circumvents the feedback activation of AKT that is often observed with rapalog treatment, leading to a more comprehensive and durable inhibition of the PI3K/AKT/mTOR pathway[4][5].

Kinase Selectivity and Potency

WAY-600 is a highly potent inhibitor of recombinant mTOR enzyme with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. It demonstrates significant selectivity for mTOR over other related kinases in the PI3K family.

| Target | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ |

| mTOR | 9 | >100-fold | >500-fold |

| PI3Kα | >900 | - | - |

| PI3Kγ | >4500 | - | - |

| Table 1: In vitro kinase inhibitory activity of WAY-600. Data compiled from multiple sources referencing the primary literature[1][3][6]. |

Effects on Downstream Signaling Pathways

The inhibition of mTORC1 and mTORC2 by WAY-600 leads to a dose-dependent reduction in the phosphorylation of key downstream effector proteins.

-

mTORC1 Pathway: WAY-600 blocks the phosphorylation of p70 S6 kinase (S6K1) at threonine 389 and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)[1][3]. This disrupts the cap-dependent translation of key mRNAs encoding proteins essential for cell growth and proliferation, such as cyclins and c-Myc.

-

mTORC2 Pathway: WAY-600 inhibits the mTORC2-mediated phosphorylation of AKT at serine 473, which is crucial for its full activation[3]. This leads to decreased activity of AKT and its downstream targets involved in cell survival and apoptosis resistance.

The following diagram illustrates the central role of WAY-600 in inhibiting mTOR signaling.

In Vitro Anti-Cancer Activity

WAY-600 has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly in hepatocellular carcinoma (HCC) cell lines such as HepG2 and Huh-7.

Cellular Effects

| Assay | Cell Lines | Effect |

| Cell Viability | HepG2, Huh-7 | Concentration- and time-dependent inhibition[7] |

| Colony Formation | HepG2 | Dramatic decrease in colony number[7] |

| DNA Synthesis (BrdU) | HepG2 | Inhibition of BrdU incorporation[7] |

| Apoptosis | HepG2 | Dose-dependent increase in Caspase-3/9 activity[7] |

| Cell Cycle | Various | G1 cell cycle arrest[1] |

| Table 2: Summary of in vitro cellular effects of WAY-600. |

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of WAY-600 has been confirmed in preclinical animal models. In a HepG2 human tumor xenograft model in nude mice, daily administration of WAY-600 resulted in significant inhibition of tumor growth compared to vehicle-treated controls.

Combination Therapy

Notably, the in vivo anti-cancer activity of WAY-600 was significantly potentiated when co-administered with the MEK inhibitor MEK-162 (Binimetinib)[7]. This suggests a synergistic effect of dual blockade of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, a common strategy in targeted cancer therapy.

| Treatment Group | Dose | Tumor Growth |

| Vehicle Control | - | Uninhibited |

| WAY-600 | 10 mg/kg, daily | Significantly inhibited[7] |

| WAY-600 + MEK-162 | 10 mg/kg + 2.5 mg/kg, daily | Potentiated inhibition[7] |

| Table 3: In vivo efficacy of WAY-600 in a HepG2 xenograft model. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may require optimization for specific laboratory conditions.

In Vitro mTOR Kinase Assay

This protocol describes a representative immune-complex kinase assay to measure the direct inhibitory effect of WAY-600 on mTOR.

Protocol:

-

Cell Lysis: Lyse cells expressing FLAG-tagged mTOR in CHAPS-containing lysis buffer.

-

Immunoprecipitation: Incubate cell lysates with anti-FLAG M2 affinity gel to capture the mTOR complexes.

-

Washing: Wash the immunoprecipitates extensively with lysis buffer, followed by a final wash with kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MnCl2, 0.5 mM DTT).

-

Inhibitor Addition: Aliquot the bead slurry and add varying concentrations of WAY-600 (dissolved in DMSO). Include a DMSO-only control.

-

Kinase Reaction: Initiate the reaction by adding kinase assay buffer containing a final concentration of 100 µM ATP and a recombinant mTOR substrate, such as His-tagged S6K1.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.

-

Detection: Terminate the reaction and quantify the phosphorylation of the substrate using an appropriate method, such as an ELISA with a phospho-specific antibody or by Western blot analysis.

-

Data Analysis: Calculate the percent inhibition at each WAY-600 concentration relative to the DMSO control and determine the IC50 value by non-linear regression.

Cell Viability Assay (MTT/CCK-8)

Protocol:

-

Cell Seeding: Seed HepG2 or Huh-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of WAY-600 or a vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: For MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Modulation

Protocol:

-

Treatment and Lysis: Treat sub-confluent plates of cancer cells with WAY-600 for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-mTOR (S2448), mTOR, p-AKT (S473), AKT, p-S6K1 (T389), S6K1, p-4E-BP1 (T37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

Protocol:

-

Cell Preparation: Harvest exponentially growing HepG2 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

-

Dosing: Prepare WAY-600 in an appropriate vehicle and administer it to the mice daily via oral gavage or another suitable route. The control group receives the vehicle only.

-

Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = (Length x Width²)/2). Monitor animal body weight as an indicator of toxicity.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

WAY-600 is a second-generation mTOR inhibitor that potently and selectively targets the kinase activity of both mTORC1 and mTORC2. Its mechanism of action, involving the comprehensive blockade of downstream signaling pathways controlling protein synthesis, cell growth, and survival, provides a strong rationale for its investigation as an anti-cancer therapeutic. In vitro and in vivo studies have demonstrated its efficacy in inhibiting the proliferation of cancer cells and suppressing tumor growth, particularly in hepatocellular carcinoma models. The synergistic activity observed with MEK inhibitors highlights its potential for use in combination therapy strategies. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate and leverage the therapeutic potential of WAY-600.

References

- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitors of mTOR pathway for cancer therapy, moving on from rapalogs to TORKinibs | Semantic Scholar [semanticscholar.org]

- 5. Targeting the mTOR kinase domain: the second generation of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. medchemexpress.com [medchemexpress.com]

WAY-600 as a selective mTOR inhibitor

An In-depth Technical Guide on WAY-600 as a Selective mTOR Inhibitor

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy levels.[2] mTOR operates within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] Dysregulation of the mTOR signaling pathway is a frequent event in a wide range of human cancers, making it a critical and clinically validated target for anticancer drug development.[2][4]

WAY-600 is a potent, selective, and ATP-competitive inhibitor of the mTOR kinase.[1][5][6] Unlike first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1 allosterically, WAY-600 targets the ATP-binding site within the mTOR kinase domain.[1][7] This mechanism allows it to directly inhibit the catalytic activity of both mTORC1 and mTORC2, offering a more comprehensive blockade of the mTOR pathway.[1][5]

Mechanism of Action

WAY-600 functions as a pyrazolopyrimidine ATP-competitive inhibitor.[1] By binding to the kinase domain of mTOR, it prevents the phosphorylation of downstream substrates of both mTOR complexes.

-

mTORC1 Inhibition: WAY-600 blocks mTORC1-mediated phosphorylation of key substrates like p70 S6 kinase (S6K1) at threonine 389 and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][6] This leads to the inhibition of cap-dependent translation and overall protein synthesis, resulting in G1 cell cycle arrest.[1][2][6]

-

mTORC2 Inhibition: The compound also effectively inhibits mTORC2 activity, as evidenced by the reduced phosphorylation of its substrate Akt (Protein Kinase B) at serine 473.[1][6] This action disrupts the full activation of Akt, a critical node in cell survival signaling, without affecting its phosphorylation at threonine 308, which is mediated by PDK1.[6]

This dual inhibition of mTORC1 and mTORC2 leads to potent antiproliferative and pro-apoptotic effects in cancer cells.[5][6]

Data Presentation

Table 1: In Vitro Potency and Selectivity of WAY-600

| Target | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ | Reference |

| Recombinant mTOR | 9 | >100-fold | >500-fold | [1][5][6] |

| PI3Kα | >900 | - | - | [1][6] |

| PI3Kγ | >4500 | - | - | [1][6] |

Table 2: Cellular Activity of WAY-600 in Cancer Cell Lines

| Assay | Cell Line(s) | Effect | Concentration | Reference |

| Cell Viability | HepG2, Huh-7 | Concentration- and time-dependent inhibition | 1-1000 nM | [5] |

| Colony Formation | HepG2 | Dramatic decrease in colonies | 1-1000 nM | [5] |

| Cell Proliferation | HepG2 | Inhibition of BrdU incorporation | Not specified | [5] |

| Apoptosis Induction | HepG2 | Increased Caspase-3 and Caspase-9 activity | Dose-dependent | [5] |

| mTORC1 Signaling | Multiple | Inhibition of p-S6K1 (T389) & p-4E-BP1 | 100 nM (near complete) | [5] |

| mTORC2 Signaling | Multiple | Inhibition of p-Akt (S473) | 100 nM (near complete) | [5] |

| Cell Cycle | Multiple | G1 phase arrest | Not specified | [1][6] |

| Angiogenesis Factors | U87MG, MDA361, LNCaP | Down-regulation of VEGF and HIF-1α | Not specified | [6] |

Table 3: In Vivo Efficacy of WAY-600

| Animal Model | Tumor Type | Dosage | Administration | Outcome | Reference |

| Nude Mice | HepG2 Xenograft | 10 mg/kg | Daily | Significant inhibition of tumor growth | [5] |

| Nude Mice | HepG2 Xenograft | 10 mg/kg WAY-600 + 2.5 mg/kg MEK-162 | Daily | Potentiated anti-cancer activity | [5] |

Experimental Protocols

Recombinant mTOR Enzyme Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified mTOR.

-

Enzyme Preparation: Purified recombinant FLAG-tagged mTOR is diluted in a kinase assay buffer (e.g., 10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, 100 µg/mL BSA).[6]

-

Compound Incubation: The diluted enzyme is pre-incubated with varying concentrations of WAY-600 or DMSO (vehicle control) in a 96-well plate for a short period.[6]

-

Reaction Initiation: The kinase reaction is started by adding a mix of ATP and a recombinant mTOR substrate, such as His6-S6K, to a final concentration of approximately 100 µM ATP and 1.25 µM substrate.[6]

-

Reaction Incubation: The plate is incubated for 2 hours at room temperature with gentle shaking.[6]

-

Reaction Termination: The reaction is stopped by adding a buffer containing chelating agents like EDTA and EGTA (e.g., 20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA).[6]

-

Detection: The amount of phosphorylated substrate is quantified, typically using an ELISA-based method or other immunoassays, to determine the extent of mTOR inhibition and calculate the IC50 value.

Immune-complex Kinase Assay for mTORC1/mTORC2

This method assesses the specific activity of each mTOR complex from cell lysates.

-

Cell Lysis: Cells treated with WAY-600 or control are lysed in a buffer that preserves the integrity of the mTOR complexes.

-

Immunoprecipitation: mTORC1 or mTORC2 is selectively immunoprecipitated from the lysates using antibodies against specific complex components (e.g., Raptor for mTORC1, Rictor for mTORC2).

-

Kinase Reaction: The immunoprecipitated complexes are washed and then incubated in a kinase assay buffer containing ATP and a complex-specific substrate (e.g., His6-S6K for mTORC1 or His6-AKT for mTORC2).[6]

-

Analysis: The reaction is terminated, and the phosphorylation of the substrate is measured to determine the activity of the specific mTOR complex.

Western Blotting for Downstream Signaling

This technique is used to measure the phosphorylation status of mTOR pathway proteins in cells.

-

Cell Treatment and Lysis: Cancer cells are treated with various concentrations of WAY-600 for a specified time, then harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total proteins of interest (e.g., anti-p-S6K (T389), anti-S6K, anti-p-Akt (S473), anti-Akt).

-

Detection: After incubation with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of WAY-600 in a living organism.

-

Cell Implantation: A specified number of human cancer cells (e.g., HepG2) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[5]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives WAY-600 (e.g., 10 mg/kg, daily) via a specified route (e.g., oral gavage or intraperitoneal injection), while the control group receives the vehicle.[5]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) throughout the study.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics). The anti-tumor efficacy is determined by comparing the tumor growth between the treated and control groups.

Visualizations

Caption: The mTOR signaling pathway and the inhibitory action of WAY-600.

Caption: Workflow for an in vitro mTOR enzyme inhibition assay.

Caption: Workflow for an in vivo tumor xenograft efficacy study.

References

- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the mTOR kinase domain: the second generation of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Target of WAY-600: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WAY-600 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). As a critical regulator of cell growth, proliferation, and survival, mTOR is a highly sought-after target in oncology. This technical guide provides a comprehensive overview of the biological target of WAY-600, its mechanism of action, and its effects on cellular processes. Detailed experimental protocols and quantitative data are presented to support further research and development of this and similar mTOR inhibitors.

The Primary Biological Target: mTOR Kinase

The primary biological target of WAY-600 is the serine/threonine kinase mTOR. WAY-600 exhibits potent inhibitory activity against the recombinant mTOR enzyme with a half-maximal inhibitory concentration (IC50) of 9 nM.[1] It demonstrates significant selectivity for mTOR over other kinases in the phosphoinositide 3-kinase (PI3K) family, with IC50 values of 1.96 µM for PI3Kα and 8.45 µM for PI3Kγ, representing over 100-fold and 500-fold selectivity, respectively.[2][3]

WAY-600 functions as an ATP-competitive inhibitor, binding to the kinase domain of mTOR and thereby blocking its catalytic activity. This mechanism of action allows it to inhibit both of the functionally distinct mTOR complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition is a key feature that distinguishes WAY-600 from allosteric mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1.

The mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and proliferation in response to various stimuli, including growth factors, nutrients, and cellular energy levels.

Caption: The mTOR signaling pathway and the inhibitory action of WAY-600.

Quantitative Data

The inhibitory activity of WAY-600 has been characterized through various biochemical and cell-based assays.

Table 1: Biochemical Activity of WAY-600

| Target | IC50 (nM) | Assay Type |

| Recombinant mTOR | 9 | Kinase Assay |

| PI3Kα | 1960 | Kinase Assay |

| PI3Kγ | 8450 | Kinase Assay |

Data sourced from MedChemExpress and Cayman Chemical.[2][3][4]

Table 2: Anti-proliferative Activity of WAY-600 in Cancer Cell Lines

While a comprehensive table of IC50 values for WAY-600 across a wide range of cancer cell lines is not available in a single public source, studies have shown that it exhibits potent anti-proliferative effects in various cancer cell lines with IC50 values in the sub-micromolar range.[4] For instance, in hepatocellular carcinoma cell lines HepG2 and Huh-7, WAY-600 demonstrated concentration-dependent and time-dependent inhibition of cell viability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of WAY-600.

mTOR Kinase Assay (DELFIA Format)

This assay quantifies the inhibitory effect of WAY-600 on the kinase activity of purified mTOR.

Protocol:

-

Enzyme Preparation: Dilute purified FLAG-tagged mTOR (FLAG-TOR) in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA).

-

Inhibitor Addition: In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of WAY-600 (or DMSO as a vehicle control) at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding 12.5 µL of kinase assay buffer containing ATP and the substrate His6-S6K to a final volume of 25 µL. The final concentrations are typically 800 ng/mL FLAG-TOR, 100 µM ATP, and 1.25 µM His6-S6K.

-

Incubation: Incubate the reaction plate for 2 hours at room temperature with gentle shaking.

-

Reaction Termination: Stop the reaction by adding 25 µL of Stop buffer (20 mM HEPES pH 7.4, 20 mM EDTA, and 20 mM EGTA).

-

Detection (DELFIA):

-

Transfer 45 µL of the terminated reaction mixture to a MaxiSorp plate containing 55 µL of PBS.

-

Allow the His6-S6K to attach for 2 hours.

-

Wash the wells once with PBS.

-

Add 100 µL of DELFIA buffer containing a Europium-labeled anti-phospho-S6K (Thr389) antibody (Eu-P(T389)-S6K).

-

Incubate for 1 hour with gentle agitation.

-

Wash the wells four times with PBS containing 0.05% Tween 20 (PBST).

-

Add 100 µL of DELFIA Enhancement solution to each well.

-

Read the time-resolved fluorescence in a plate reader to quantify the amount of phosphorylated substrate.[5]

-

Caption: Workflow for the mTOR Kinase Assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of WAY-600 on the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG2, Huh-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of WAY-600 (e.g., 1-1000 nM) or vehicle control (DMSO) and incubate for the desired time periods (e.g., 24, 48, 72, 96 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of mTOR Signaling

This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with WAY-600.

Protocol:

-

Cell Treatment and Lysis: Treat cells with WAY-600 (e.g., 100 nM) for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K1, 4E-BP1, and Akt.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cellular Effects of WAY-600

Inhibition of mTOR by WAY-600 leads to a range of cellular effects, primarily impacting cell growth, proliferation, and survival.

-

Inhibition of Cell Proliferation: WAY-600 has been shown to inhibit the proliferation of various cancer cell lines. This is evidenced by a decrease in cell viability, a reduction in colony formation, and diminished incorporation of BrdU (5-bromo-2'-deoxyuridine) into newly synthesized DNA.

-

Induction of Apoptosis: WAY-600 can induce apoptosis, or programmed cell death, in cancer cells. This is demonstrated by the dose-dependent increase in the activity of key apoptotic enzymes, caspase-3 and caspase-9.

-

Disruption of mTOR Complex Assembly: WAY-600 has been observed to disrupt the assembly of both mTORC1 (mTOR-Raptor association) and mTORC2 (mTOR-Rictor association).[2]

-

Downregulation of Angiogenic Factors: The compound can also down-regulate the expression of factors involved in angiogenesis (the formation of new blood vessels), such as VEGF and HIF-1α.

Conclusion

WAY-600 is a potent and selective ATP-competitive inhibitor of mTOR, targeting both mTORC1 and mTORC2. Its ability to block the kinase activity of mTOR leads to the inhibition of downstream signaling pathways, resulting in reduced cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the characterization and advancement of mTOR inhibitors for therapeutic applications.

References

- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WYE-687 | CAS:1062161-90-3 | MTOR inhibitor,ATP-competitive and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. mdpi.com [mdpi.com]

WAY-600: A Technical Guide to its mTORC1 and mTORC2 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mTORC1 and mTORC2 inhibitory activity of WAY-600, a potent and selective ATP-competitive inhibitor of the mTOR kinase. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Quantitative Inhibitory Activity of WAY-600 and Comparators

The table below summarizes the available quantitative data for WAY-600 and other relevant mTOR inhibitors.

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| WAY-600 | Recombinant mTOR | 9 | >100-fold vs. PI3Kα, >500-fold vs. PI3Kγ | [5][6] |

| WYE-687 | Recombinant mTOR | 7 | >100-fold vs. PI3Kα, >500-fold vs. PI3Kγ | [7][8] |

| WYE-354 | Recombinant mTOR | 5 | >100-fold vs. PI3Kα, >500-fold vs. PI3Kγ | [9][10] |

| OSI-027 | mTORC1 | 22 | >100-fold vs. PI3Kα, β, γ, and DNA-PK | [8][11] |

| mTORC2 | 65 | [8][11] |

Experimental Protocols

The following sections detail the methodologies commonly employed to characterize the inhibitory activity of WAY-600 against mTORC1 and mTORC2.

Biochemical Assay: mTOR Kinase Inhibition

This assay determines the direct inhibitory effect of WAY-600 on the enzymatic activity of mTOR.

Protocol:

-

Enzyme and Substrate Preparation:

-

Inhibitor Preparation:

-

WAY-600 is serially diluted in dimethyl sulfoxide (DMSO).[5]

-

-

Kinase Reaction:

-

The diluted enzyme is mixed with the test inhibitor or DMSO (vehicle control) in a 96-well plate.[5]

-

The kinase reaction is initiated by adding the kinase assay buffer containing ATP and His6-S6K. A typical final reaction mixture contains 800 ng/mL FLAG-mTOR, 100 µM ATP, and 1.25 µM His6-S6K.[5]

-

The reaction is incubated for 2 hours at room temperature with gentle shaking.[5]

-

-

Reaction Termination and Detection:

-

The reaction is terminated by adding a stop buffer (e.g., 20 mM HEPES pH 7.4, 20 mM EDTA, and 20 mM EGTA).[5]

-

The level of phosphorylated S6K1 at Threonine 389 is quantified using a dissociation-enhanced lanthanide fluorescence immunoassay (DELFIA).[5] This involves transferring the reaction mixture to a separate plate and incubating with a Europium-labeled anti-phospho(T389)-S6K1 antibody.[5]

-

After washing, an enhancement solution is added, and the time-resolved fluorescence is measured to determine the extent of inhibition.[5]

-

Cellular Assay: Inhibition of mTORC1 and mTORC2 Signaling

This assay evaluates the ability of WAY-600 to inhibit mTORC1 and mTORC2 activity within a cellular context by measuring the phosphorylation of their respective downstream targets.

Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

The cell lysates are cleared by centrifugation, and the protein concentration of the supernatant is determined using a BCA protein assay.

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for:

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the dose-dependent inhibition of mTORC1 and mTORC2 signaling by WAY-600.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mTOR signaling pathway and a typical experimental workflow for assessing mTOR inhibitors.

Caption: The mTOR signaling pathway, highlighting the roles of mTORC1 and mTORC2 and the inhibitory action of WAY-600.

Caption: A generalized workflow for assessing the cellular activity of mTOR inhibitors like WAY-600.

References

- 1. Biochemical, cellular, and in vivo activity of novel ATP-competitive and selective inhibitors of the mammalian target of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTOR Mediated Anti-Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. WAY-600 | mTOR Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of WAY-600: A Potent and Selective mTOR Inhibitor

A Technical Whitepaper for Drug Discovery Professionals

Abstract: This document provides a comprehensive technical overview of the discovery and synthesis of WAY-600, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). WAY-600, a member of the pyrazolopyrimidine class of compounds, has demonstrated significant activity in both in vitro and in vivo models, highlighting its potential as a therapeutic agent. This guide details the synthetic route, biological activity, and key experimental protocols associated with WAY-600, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. It exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which are central to cellular signaling pathways. Dysregulation of the mTOR pathway is frequently observed in various human cancers, making it a prime target for therapeutic intervention.

WAY-600 emerged from a discovery program aimed at identifying potent and selective ATP-competitive inhibitors of mTOR. Unlike the allosteric inhibitor rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, WAY-600 was designed to directly target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2. Its discovery marked a significant step forward in the development of dual mTORC1/mTORC2 inhibitors.

Discovery and Biological Activity

WAY-600 was identified as a highly potent inhibitor of recombinant mTOR enzyme with a half-maximal inhibitory concentration (IC50) of 9 nM.[1] It exhibits significant selectivity for mTOR over other kinases in the PI3K family, with over 100-fold selectivity against PI3Kα and over 500-fold selectivity against PI3Kγ.[1]

The biological activity of WAY-600 has been characterized in a variety of preclinical models. In cellular assays, WAY-600 effectively blocks the assembly and activation of both mTORC1 and mTORC2 complexes.[1] This leads to a concentration-dependent inhibition of cell viability in cancer cell lines such as HepG2 and Huh-7, with activity observed in the nanomolar range (1-1000 nM).[1] Furthermore, WAY-600 has been shown to induce a G1 cell cycle arrest and promote apoptosis.[1]

In vivo studies using a HepG2 human hepatocellular carcinoma xenograft model in nude mice demonstrated that daily administration of WAY-600 at a dose of 10 mg/kg significantly inhibits tumor growth.[1] Notably, the anti-cancer activity of WAY-600 can be potentiated when used in combination with other targeted agents, such as the MEK inhibitor MEK-162.[1]

Quantitative Biological Data

| Parameter | Value | Target/System | Reference |

| IC50 | 9 nM | Recombinant mTOR enzyme | [1] |

| Selectivity | >100-fold | vs. PI3Kα | [1] |

| Selectivity | >500-fold | vs. PI3Kγ | [1] |

| In Vitro Activity | 1-1000 nM | HepG2 and Huh-7 cell viability | [1] |

| In Vivo Efficacy | 10 mg/kg (daily) | HepG2 xenograft tumor growth inhibition | [1] |

Synthesis of WAY-600

The synthesis of WAY-600, a 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine derivative, involves a multi-step synthetic route. The core pyrazolopyrimidine scaffold is constructed and subsequently functionalized with the characteristic morpholine and substituted aryl moieties. While the specific, detailed synthesis protocol for WAY-600 is proprietary and often found within patent literature, a general synthetic strategy for this class of compounds has been described in the scientific literature. The key steps typically involve the formation of a pyrazole ring, followed by the construction of the fused pyrimidine ring, and subsequent nucleophilic aromatic substitution and cross-coupling reactions to install the morpholine and aryl groups.

Key Experimental Protocols

mTOR Kinase Assay

This assay is performed to determine the in vitro inhibitory activity of WAY-600 against the mTOR enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant mTOR enzyme and a suitable substrate (e.g., a peptide or protein substrate of mTOR) are prepared in a kinase assay buffer.

-

Compound Incubation: WAY-600, dissolved in a suitable solvent like DMSO, is serially diluted and incubated with the mTOR enzyme.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: The phosphorylation of the substrate is quantified using a suitable detection method, such as an antibody-based detection system (e.g., ELISA or Western blot) or a fluorescence-based assay.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (HepG2 and Huh-7 cells)

This assay measures the effect of WAY-600 on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: HepG2 or Huh-7 cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of WAY-600 (e.g., 1-1000 nM) for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The percentage of cell viability relative to a vehicle-treated control is calculated, and the IC50 value is determined.

In Vivo Xenograft Model (HepG2)

This protocol outlines the in vivo evaluation of WAY-600's anti-tumor efficacy.

Methodology:

-

Cell Implantation: An appropriate number of HepG2 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily administration of WAY-600 (10 mg/kg) via a suitable route (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

-

Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mTOR signaling pathway and a general workflow for evaluating mTOR inhibitors.

Caption: The mTOR signaling pathway and the inhibitory action of WAY-600.

Caption: A generalized experimental workflow for the evaluation of mTOR inhibitors.

Conclusion

WAY-600 is a potent and selective ATP-competitive inhibitor of mTOR with demonstrated anti-proliferative and anti-tumor activity. Its ability to inhibit both mTORC1 and mTORC2 complexes represents a significant advantage over first-generation mTOR inhibitors. The data and protocols presented in this whitepaper provide a valuable resource for researchers in the field of oncology and drug discovery who are interested in the development of novel mTOR-targeted therapies. Further investigation into the clinical potential of WAY-600 and similar pyrazolopyrimidine derivatives is warranted.

References

In-Vitro Efficacy of WAY-600: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro evaluation of WAY-600, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway visualizations, is intended to support researchers in designing and executing preclinical studies involving this compound.

Core Efficacy and Selectivity

WAY-600 has demonstrated significant potency as an inhibitor of the mTOR kinase. In-vitro studies have established its ability to block the activity of both mTOR complex 1 (mTORC1) and mTORC2.

Table 1: Kinase Inhibitory Activity of WAY-600

| Target Enzyme | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ |

|---|

| Recombinant mTOR | 9 | >100-fold | >500-fold |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The high selectivity of WAY-600 for mTOR over other related kinases, such as phosphatidylinositol 3-kinase (PI3K), makes it a valuable tool for specifically investigating the functional roles of mTOR signaling in various cellular processes.

Cellular Activity of WAY-600

WAY-600 exhibits a range of effects on cancer cell lines, consistent with the inhibition of the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Table 2: In-Vitro Cellular Effects of WAY-600

| Cell Line | Assay Type | Effect |

|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | Cell Viability | Concentration- and time-dependent inhibition |

| Huh-7 (Hepatocellular Carcinoma) | Cell Viability | Concentration- and time-dependent inhibition |

| HepG2 | Colony Formation | Dramatic decrease in the number of colonies |

| HepG2 | BrdU Incorporation | Inhibition of DNA synthesis |

| HepG2 | Apoptosis | Dose-dependent increase in caspase-3 and caspase-9 activity |

| MDA361 (Breast Cancer) | Protein Synthesis | Profound inhibition of cap-dependent and global protein synthesis |

| U87MG (Glioblastoma), MDA361, LNCaP (Prostate Cancer) | Angiogenic Factor Expression | Down-regulation of VEGF and HIF-1α |

Signaling Pathway Inhibition

WAY-600 effectively blocks the downstream signaling of both mTORC1 and mTORC2. This is evidenced by the reduced phosphorylation of key substrate proteins.

Table 3: Inhibition of mTORC1 and mTORC2 Signaling by WAY-600

| Complex | Downstream Target | Effect |

|---|---|---|

| mTORC1 | p-S6K1 (T389) | Inhibition |

| mTORC1 | p-4E-BP1 | Inhibition |

| mTORC2 | p-AKT (S473) | Inhibition |

Notably, WAY-600 does not inhibit the phosphorylation of AKT at threonine 308 (T308), a site phosphorylated by PDK1, further demonstrating its selectivity for the mTOR pathway.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to assess the activity of WAY-600.

mTOR Kinase Assay (DELFIA Format)

This assay quantifies the inhibitory effect of WAY-600 on the kinase activity of purified mTOR.

Materials:

-

Purified FLAG-tagged mTOR (FLAG-TOR)

-

Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA

-

WAY-600 (or other test inhibitor) dissolved in DMSO

-

ATP

-

His-tagged S6K1 (His6-S6K)

-

Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA

-

MaxiSorp plates

-

Europium-labeled anti-phospho(T389)-S6K antibody (Eu-P(T389)-S6K)

-

DELFIA Buffer

-

DELFIA Enhancement Solution

-

Plate reader

Procedure:

-

Dilute the FLAG-TOR enzyme in Kinase Assay Buffer.

-

In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of WAY-600 solution (or DMSO vehicle control).

-

Initiate the kinase reaction by adding 12.5 µL of Kinase Assay Buffer containing ATP and His6-S6K to a final volume of 25 µL. The final concentrations should be approximately 800 ng/mL FLAG-TOR, 100 µM ATP, and 1.25 µM His6-S6K.

-

Incubate the plate for 2 hours at room temperature with gentle shaking.

-

Terminate the reaction by adding 25 µL of Stop Buffer.

-

Transfer 45 µL of the terminated reaction mixture to a MaxiSorp plate containing 55 µL of PBS.

-

Allow the His6-S6K to attach to the plate for 2 hours.

-

Aspirate the wells and wash once with PBS.

-

Add 100 µL of DELFIA buffer containing 40 ng/mL Eu-P(T389)-S6K antibody.

-

Incubate for 1 hour with gentle agitation.

-

Aspirate the wells and wash four times with PBS containing 0.05% Tween 20.

-

Add 100 µL of DELFIA Enhancement solution to each well.

-

Read the time-resolved fluorescence in a plate reader.

-

Calculate the enzymatic activity and the percentage of inhibition by WAY-600.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HepG2, Huh-7)

-

Complete cell culture medium

-

WAY-600

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of WAY-600 (e.g., 1-1000 nM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase Activity)

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Complete cell culture medium

-

WAY-600

-

Caspase-3 and Caspase-9 activity assay kit (colorimetric or fluorometric)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of WAY-600 and a vehicle control.

-

Incubate for the desired time period.

-

Lyse the cells according to the assay kit manufacturer's instructions.

-

Add the caspase-3 or caspase-9 substrate to the cell lysates.

-

Incubate to allow the caspase to cleave the substrate, generating a colorimetric or fluorescent signal.

-

Measure the signal using a microplate reader.

-

Quantify the caspase activity relative to the vehicle-treated control.

Visualizations

Signaling Pathway of WAY-600 Inhibition

Caption: WAY-600 inhibits both mTORC1 and mTORC2 complexes.

Experimental Workflow for In-Vitro Evaluation

Caption: A typical workflow for the in-vitro evaluation of WAY-600.

WAY-600 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathway of WAY-600, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This document outlines the core mechanism of action, presents quantitative data from key experiments, details experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Core Mechanism of Action

WAY-600 exerts its biological effects through the direct inhibition of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4] WAY-600 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the mTOR kinase domain, preventing the phosphorylation of its downstream substrates.[2][5] A key feature of WAY-600 is its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][3] This dual inhibition leads to a comprehensive blockade of mTOR signaling.

Inhibition of mTORC1 by WAY-600 disrupts the phosphorylation of key substrates such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1] This leads to the suppression of protein synthesis and cell growth.[2] The blockade of mTORC2 by WAY-600 prevents the phosphorylation and activation of Akt at serine 473 (S473), a crucial step for full Akt activation.[2][6] This disruption of the Akt signaling pathway can induce apoptosis and inhibit cell survival.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and selectivity of WAY-600.

Table 1: In Vitro Inhibitory Activity of WAY-600

| Target | IC50 (nM) | Notes |

| Recombinant mTOR | 9 | Demonstrates potent inhibition of the mTOR enzyme.[1][3][5] |

| PI3Kα | 1,960 | Over 100-fold selectivity for mTOR over PI3Kα.[3][4][6] |

| PI3Kγ | 8,450 | Over 500-fold selectivity for mTOR over PI3Kγ.[3][6] |

Table 2: Cellular Effects of WAY-600 in HepG2 Cells

| Assay | Concentration Range | Effect |

| Cell Viability (MTT) | - | Concentration-dependent and time-dependent inhibition.[1][3] |

| Colony Formation | 1-1000 nM | Dramatic decrease in the number of colonies.[1][3] |

| BrdU Incorporation | - | Inhibition of DNA synthesis.[1] |

| Caspase-3/9 Activity | - | Dose-dependent increase, indicating apoptosis induction.[1][3] |

| mTORC1/2 Assembly | - | Disrupts the association of mTOR with Raptor (mTORC1) and Rictor (mTORC2).[1][3] |

| Downstream Signaling | 100 nM | Almost complete blockage of p-S6K1, p-4E-BP1, and p-Akt (S473).[1][2] |

Table 3: In Vivo Antitumor Activity of WAY-600

| Animal Model | Dosage and Administration | Outcome |

| HepG2 Xenograft (Nude Mice) | 10 mg/kg, daily administration | Significant inhibition of tumor growth compared to vehicle control.[1][4] |

Key Experimental Protocols

This section provides detailed methodologies for experiments commonly used to characterize the activity of WAY-600.

mTOR Kinase Assay (DELFIA Format)

This assay quantifies the inhibitory effect of WAY-600 on mTOR kinase activity.

Materials:

-

Purified FLAG-tagged mTOR (FLAG-TOR) enzyme

-

His6-tagged S6K1 (His6-S6K) substrate

-

Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA

-

WAY-600 or other test inhibitors dissolved in DMSO

-

ATP

-

Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA

-

Europium-labeled anti-phospho-S6K1 (Thr389) antibody (Eu-P(T389)-S6K)

-

DELFIA Enhancement Solution

-

96-well plates (MaxiSorp)

-

Plate reader capable of time-resolved fluorescence

Procedure:

-

Dilute the FLAG-TOR enzyme in Kinase Assay Buffer.

-

Add 12 µL of the diluted enzyme to each well of a 96-well plate.

-

Add 0.5 µL of WAY-600 at various concentrations or DMSO (vehicle control) to the wells and mix briefly.

-

Initiate the kinase reaction by adding 12.5 µL of Kinase Assay Buffer containing ATP and His6-S6K to achieve final concentrations of 800 ng/mL FLAG-TOR, 100 µM ATP, and 1.25 µM His6-S6K.

-

Incubate the plate for 2 hours at room temperature with gentle shaking.

-

Terminate the reaction by adding 25 µL of Stop Buffer.

-

Transfer 45 µL of the terminated reaction mixture to a MaxiSorp plate containing 55 µL of PBS.

-

Allow the His6-S6K to attach to the plate for 2 hours.

-

Aspirate the wells and wash once with PBS.

-

Add 100 µL of DELFIA buffer containing 40 ng/mL Eu-P(T389)-S6K antibody.

-

Incubate for 1 hour with gentle agitation.

-

Aspirate the wells and wash four times with PBS containing 0.05% Tween 20 (PBST).

-

Add 100 µL of DELFIA Enhancement solution to each well.

-

Read the time-resolved fluorescence in a plate reader to determine the extent of S6K1 phosphorylation.[2]

-

Calculate the enzymatic activity and inhibition by WAY-600.[2]

Cell Viability Assay (MTT Assay)

This assay measures the effect of WAY-600 on the viability of cancer cell lines.

Materials:

-

HepG2 or other cancer cell lines

-

Complete cell culture medium

-

WAY-600

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of WAY-600 (e.g., 1-1000 nM) or vehicle control for different time points (e.g., 24, 48, 72, 96 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[3]

In Vivo Tumor Xenograft Study

This protocol describes how to assess the antitumor efficacy of WAY-600 in a mouse model.

Materials:

-

Nude mice

-

HepG2 cells

-

WAY-600

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[3]

-

Calipers

Procedure:

-

Subcutaneously inject HepG2 cells into the flank of nude mice.

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer WAY-600 (e.g., 10 mg/kg) or vehicle control to the mice daily via an appropriate route (e.g., oral gavage).[1]

-

Measure the tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Compare the tumor growth between the WAY-600-treated and vehicle control groups.[1][4]

Visualizations

The following diagrams illustrate the WAY-600 signaling pathway and a typical experimental workflow.

Caption: WAY-600 inhibits mTOR, blocking both mTORC1 and mTORC2 signaling pathways.

Caption: Workflow for assessing the in vivo antitumor efficacy of WAY-600.

References

WAY-600: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-600 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a pivotal kinase in cellular regulation. This document provides a comprehensive technical overview of the pharmacokinetics and pharmacodynamics of WAY-600, synthesizing available preclinical data. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The information presented herein encompasses the mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic parameters, alongside detailed experimental methodologies and visual representations of relevant biological pathways.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. WAY-600 has emerged as a significant investigational compound due to its specific mechanism of action, targeting the mTOR kinase directly. As a member of the pyrazolopyrimidine class of inhibitors, WAY-600 distinguishes itself from allosteric mTOR inhibitors like rapamycin and its analogs (rapalogs) by inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition offers the potential for a more comprehensive blockade of mTOR signaling and a more robust anti-tumor response.

Pharmacodynamics

The pharmacodynamics of WAY-600 describe its biochemical and physiological effects on the body, primarily its interaction with the mTOR signaling pathway and the subsequent cellular responses.

Mechanism of Action

WAY-600 is an ATP-competitive inhibitor of mTOR, meaning it binds to the ATP-binding site in the kinase domain of the mTOR protein. This direct inhibition prevents the phosphorylation of downstream mTOR substrates, thereby blocking the signaling cascades of both mTORC1 and mTORC2.

The key pharmacodynamic properties of WAY-600 are summarized in the table below.

| Parameter | Value | Reference |

| Target | mTOR kinase | [1][2] |

| Mechanism | ATP-competitive inhibition | [2] |

| IC50 (recombinant mTOR) | 9 nM | [1][2] |

| Selectivity | >100-fold for mTOR over PI3Kα; >500-fold for mTOR over PI3Kγ | [2] |

In Vitro Efficacy

Preclinical studies have demonstrated the anti-proliferative and pro-apoptotic effects of WAY-600 in various cancer cell lines.

-

Cell Proliferation: WAY-600 has been shown to inhibit the proliferation of cancer cell lines, including HepG2 (human liver carcinoma) and Huh-7 (human liver carcinoma), in a dose-dependent manner.

-

Cell Cycle Arrest: Treatment with WAY-600 induces G1 cell cycle arrest in cancer cells.[2]

-

Apoptosis: The compound promotes programmed cell death (apoptosis) in susceptible cancer cell lines.

The table below summarizes the observed in vitro effects of WAY-600.

| Cell Line | Effect | Concentration | Reference |

| HepG2 | Inhibition of proliferation | Not specified | Not specified |

| Huh-7 | Inhibition of proliferation | Not specified | Not specified |

| Various Cancer Cell Lines | G1 cell cycle arrest | Not specified | [2] |

| Various Cancer Cell Lines | Induction of apoptosis | Not specified | Not specified |

Signaling Pathway

By inhibiting mTORC1 and mTORC2, WAY-600 impacts several downstream signaling molecules. This includes the inhibition of phosphorylation of key proteins such as S6 kinase 1 (S6K1), 4E-binding protein 1 (4E-BP1), and Akt (at serine 473).

References

Early-Stage Research Applications of WAY-600: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-600 is a potent, ATP-competitive, and selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] As a critical regulator of cell growth, proliferation, and survival, mTOR is a key therapeutic target in various diseases, particularly cancer.[4] WAY-600 distinguishes itself by effectively blocking both mTOR complex 1 (mTORC1) and mTORC2, leading to a comprehensive inhibition of the mTOR signaling pathway.[1] This guide provides an in-depth overview of the early-stage research applications of WAY-600, focusing on its mechanism of action, experimental data, and detailed protocols for its investigation.

Mechanism of Action

WAY-600 exerts its inhibitory effects by competing with ATP for the binding site on the mTOR kinase domain.[1][2] This action prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2.

mTORC1 Inhibition: By inhibiting mTORC1, WAY-600 blocks the phosphorylation of key substrates such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1] The dephosphorylation of these targets leads to the suppression of protein synthesis and cell growth.

mTORC2 Inhibition: WAY-600's inhibition of mTORC2 prevents the phosphorylation of Akt at serine 473 (S473).[2][3] This blockade disrupts the full activation of Akt, a crucial kinase involved in cell survival and proliferation, and can lead to the induction of apoptosis.

This dual inhibition of mTORC1 and mTORC2 makes WAY-600 a powerful tool for probing the mTOR signaling network and a promising candidate for therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative data for WAY-600 from early-stage research.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 Value | Selectivity | Reference |

| mTOR (recombinant enzyme) | 9 nM | [1][2][3] | |

| PI3Kα | 1.96 µM | >100-fold vs. mTOR | [5] |

| PI3Kγ | 8.45 µM | >500-fold vs. mTOR | [5] |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Assay | Effect | Concentration | Reference |

| HepG2, Huh-7 | Viability (MTT) | Concentration- and time-dependent inhibition | 1-1000 nM | [1] |

| HepG2 | Colony Formation | Dramatic decrease in colonies | 1-1000 nM | [1] |

| HepG2 | DNA Synthesis (BrdU) | Inhibition | 1-1000 nM | [1] |

| HepG2 | Apoptosis (Caspase activity) | Dose-dependent increase in caspase-3 and -9 activity | Not specified | [1] |

| MDA361, U87MG, LNCap | Angiogenic Factors | Down-regulation of VEGF and HIF-1α | Not specified | [2] |

| Various Cancer Cell Lines | Proliferation | Antiproliferative effects, G1 cell cycle arrest, apoptosis | IC50: 0.6-2.5 µM | [5] |

Table 3: In Vivo Antitumor Efficacy

| Animal Model | Treatment | Effect | Reference |

| HepG2 tumor xenograft (nude mice) | 10 mg/kg, daily | Inhibition of tumor growth | [1][5] |

| HepG2 tumor xenograft (nude mice) | 10 mg/kg WAY-600 + 2.5 mg/kg MEK-162, daily | Potentiated anti-cancer activity | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of WAY-600.

mTOR Kinase Assay (DELFIA Format)

This assay quantifies the inhibitory effect of WAY-600 on mTOR kinase activity.

Materials:

-

Purified FLAG-mTOR enzyme

-

Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, 100 µg/mL BSA

-

ATP

-

His6-S6K (mTORC1 substrate) or His6-AKT (mTORC2 substrate)

-

WAY-600 or other test inhibitors dissolved in DMSO

-

Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, 20 mM EGTA

-

Europium-labeled anti-phospho(Thr-389)-p70S6K antibody

-

DELFIA Enhancement Solution

-

96-well plates (MaxiSorp)

-

Plate reader capable of time-resolved fluorescence

Procedure:

-

Dilute the FLAG-mTOR enzyme in Kinase Assay Buffer.

-

In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of WAY-600 (or DMSO for control).

-

Initiate the kinase reaction by adding 12.5 µL of Kinase Assay Buffer containing ATP and His6-S6K to a final volume of 25 µL. The final concentrations should be approximately 800 ng/mL FLAG-mTOR, 100 µM ATP, and 1.25 µM His6-S6K.

-

Incubate the plate for 2 hours at room temperature with gentle shaking.

-

Terminate the reaction by adding 25 µL of Stop Buffer.

-

Transfer 45 µL of the terminated reaction mixture to a MaxiSorp plate containing 55 µL of PBS.

-

Allow the His6-S6K to attach to the plate for 2 hours at room temperature.

-

Aspirate the wells and wash once with PBS.

-

Add 100 µL of DELFIA buffer containing 40 ng/mL of Europium-labeled anti-phospho(T389)-S6K antibody.

-

Incubate for 1 hour with gentle agitation.

-

Aspirate the wells and wash four times with PBS containing 0.05% Tween 20.

-

Add 100 µL of DELFIA Enhancement solution to each well.

-

Read the time-resolved fluorescence using a plate reader.

-

Calculate the enzymatic activity and the percentage of inhibition by WAY-600.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

HepG2 or other target cells

-

Complete culture medium

-

WAY-600

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of WAY-600 (e.g., 1 nM to 1000 nM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

DNA Synthesis (BrdU Incorporation) Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Target cells (e.g., HepG2)

-

Complete culture medium

-

WAY-600

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody (peroxidase-conjugated)

-

Substrate solution (e.g., TMB)

-

Stop solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with WAY-600 as described for the MTT assay.

-

Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the culture medium and fix/denature the cells according to the kit manufacturer's instructions.

-

Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.

-

Wash the wells multiple times with wash buffer.

-

Add the substrate solution and incubate until color development is sufficient.

-

Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

Apoptosis (Caspase-3/9 Activity) Assay

This assay measures the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway.

Materials:

-

Target cells (e.g., HepG2)

-

Complete culture medium

-

WAY-600

-

Caspase-3/9 activity assay kit (colorimetric or fluorometric)

-

Lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Caspase-9 substrate (e.g., LEHD-pNA)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 6-well plate or larger vessel and treat with WAY-600 for the desired time.

-

Harvest the cells and prepare cell lysates using the lysis buffer provided in the kit.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 or caspase-9 substrate to the respective wells.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Calculate the caspase activity relative to the vehicle-treated control.

Colony Formation Assay

This assay assesses the long-term proliferative capacity and survival of single cells.

Materials:

-

Target cells (e.g., HepG2)

-

Complete culture medium

-

WAY-600

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of WAY-600. The treatment can be continuous or for a defined period.

-

Incubate the plates for 1-2 weeks at 37°C, allowing colonies to form.

-

Wash the wells with PBS.

-

Fix the colonies with a solution like methanol or 4% paraformaldehyde.

-

Stain the colonies with crystal violet solution for 10-30 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as clusters of >50 cells) in each well.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of WAY-600 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

HepG2 cells

-

Matrigel (optional)

-

WAY-600 formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of HepG2 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer WAY-600 (e.g., 10 mg/kg) or vehicle control daily via the appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (width)² x length / 2).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Conclusion

WAY-600 is a valuable research tool for investigating the complexities of the mTOR signaling pathway. Its potent and dual inhibition of mTORC1 and mTORC2 provides a robust method for studying the roles of these complexes in various cellular processes. The provided data and protocols offer a solid foundation for researchers and drug development professionals to explore the potential of WAY-600 in preclinical models of cancer and other diseases where mTOR signaling is dysregulated. Further research is warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for its efficacy.

References

- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 2. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]

- 3. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 4. cusabio.com [cusabio.com]

- 5. Colony formation assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for WAY-600 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-600 is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It effectively blocks the activity of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), making it a valuable tool for investigating the mTOR signaling pathway and for preclinical anticancer research.[1][2] These application notes provide detailed protocols for the use of WAY-600 in cell culture experiments, including methodologies for assessing its effects on cell viability, proliferation, and downstream signaling pathways.

Mechanism of Action

WAY-600 exerts its inhibitory effect by competing with ATP for binding to the mTOR kinase domain. This dual inhibition of mTORC1 and mTORC2 disrupts critical cellular processes regulated by this pathway, including cell growth, proliferation, survival, and metabolism.[1][2] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis.[1] The blockade of mTORC2 activity primarily inhibits the phosphorylation of Akt at serine 473, which is crucial for its full activation and subsequent pro-survival signaling.[2]

Data Presentation

In Vitro Efficacy of WAY-600

| Parameter | Value | Cell Lines/System | Reference |

| IC50 (mTOR enzyme) | 9 nM | Recombinant mTOR enzyme | [1][2] |

| IC50 (PI3Kα) | 1.96 µM | - | [3] |

| IC50 (PI3Kγ) | 8.45 µM | - | [3] |

| Effective Concentration | 1-1000 nM | HepG2, Huh-7 | [1][4] |

| Concentration for Blocking mTORC1/2 Activation | 100 nM | HepG2 | [1] |

| IC50 (Cell Proliferation) | 0.6 - 2.5 µM | Various cancer cell lines (breast, prostate, glioma, kidney, colorectal) | [3] |

Recommended Stock Solution Preparation

| Solvent | Concentration | Storage | Reference |

| DMSO | 22-25 mg/mL (44.48-50.55 mM) | -20°C for up to 1 month, -80°C for up to 6 months | [2][4] |